molecular formula C15H13NO B5812650 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde CAS No. 5560-87-2

5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde

Cat. No. B5812650
CAS RN: 5560-87-2
M. Wt: 223.27 g/mol
InChI Key: LSPRUQXPQKPRDQ-UHFFFAOYSA-N
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Description

5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde, also known as DBA-aldehyde, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has been shown to activate the p38 MAPK signaling pathway, leading to apoptosis. In neurodegenerative disease models, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has been found to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and physiological effects:
5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In neurodegenerative disease models, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has been shown to reduce oxidative stress, inflammation, and neuronal damage. Additionally, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has been shown to have fluorescent properties, making it a useful tool for the detection of metal ions.

Advantages and Limitations for Lab Experiments

5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has several advantages for lab experiments, including its stability, ease of synthesis, and fluorescent properties. However, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the research on 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde. One direction is to further investigate its potential therapeutic properties in cancer and neurodegenerative diseases. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the development of novel derivatives of 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde with improved properties and reduced toxicity could be an area of future research.
In conclusion, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde is a promising compound that has shown potential therapeutic properties in cancer and neurodegenerative disease research. Its mechanism of action is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has several advantages for lab experiments, including its stability, ease of synthesis, and fluorescent properties, but it also has some limitations. Future research on 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde could focus on its potential therapeutic properties, its use as a fluorescent probe, and the development of novel derivatives.

Synthesis Methods

5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde can be synthesized through a multi-step process involving the oxidation of 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carboxylic acid using a strong oxidant such as potassium permanganate. The resulting aldehyde can be purified through column chromatography or recrystallization.

Scientific Research Applications

5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has been studied for its potential therapeutic properties in various fields of research. In cancer research, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neurodegenerative disease research, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has shown neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5,7-dihydrobenzo[d][2]benzazepine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-11-16-9-12-5-1-3-7-14(12)15-8-4-2-6-13(15)10-16/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPRUQXPQKPRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3CN1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970940
Record name 5,7-Dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde

CAS RN

5560-87-2
Record name 5,7-Dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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